6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Description
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBIDGBOMNRAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenylboronic acid
- 4-tert-butylphenyl methanesulfonate
- (4-tert-butylphenyl)[4-(methylsulfanyl)phenyl]methanone
Uniqueness
Compared to similar compounds, 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4OS
- Molecular Weight : 318.41 g/mol
Structural Features
The compound features:
- A pyrimidine ring , which is known for its biological significance.
- A tert-butyl group , enhancing lipophilicity and potentially improving pharmacokinetic properties.
- A methylsulfanyl group , which may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and methylsulfanyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity to proteins or nucleic acids.
Therapeutic Applications
-
Anticancer Activity :
- Recent studies indicate that derivatives of pyrimidines exhibit significant anticancer potential by inhibiting specific cancer cell lines. For instance, compounds similar to this pyrimidine have shown efficacy against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) with IC50 values indicating effective cytotoxicity .
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer properties of similar pyrimidine derivatives reported that specific compounds exhibited IC50 values below 100 μM against multiple cancer cell lines, suggesting strong antiproliferative effects. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study 2: COX Inhibition
Research on thiazole carboxamide derivatives indicated that compounds with structural similarities to our target compound effectively inhibited COX enzymes, leading to reduced inflammatory responses in vitro. The study highlighted the importance of lipophilicity in enhancing cellular uptake and efficacy against cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | <100 | |
| Anticancer | MCF-7 | <100 | |
| COX Inhibition | COX-1/COX-2 | <50 | |
| Antimicrobial | Various Bacterial Strains | >300 |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Structural Feature | Biological Effect |
|---|---|---|
| Compound A | Methylsulfanyl group | Enhanced enzyme inhibition |
| Compound B | Tert-butyl group | Increased lipophilicity |
| Compound C | Cyano group | Improved binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
